6-Bromo-7-fluoro-3-methylquinolin-2-amine
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Overview
Description
6-Bromo-7-fluoro-3-methylquinolin-2-amine is a heterocyclic aromatic amine with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-3-methylquinolin-2-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a quinoline derivative, followed by amination. The reaction conditions often require the use of catalysts such as palladium and specific reagents to achieve the desired substitutions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoro-3-methylquinolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles or electrophiles. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
6-Bromo-7-fluoro-3-methylquinolin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-3-methylquinolin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. The molecular pathways involved include signal transduction pathways that regulate cell growth, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinolines and brominated quinolines, such as:
- 6-Bromo-7-chloro-3-methylquinolin-2-amine
- 6-Fluoro-7-bromo-3-methylquinolin-2-amine
- 7-Fluoro-3-methylquinolin-2-amine
Uniqueness
6-Bromo-7-fluoro-3-methylquinolin-2-amine is unique due to the specific combination of bromine and fluorine substituents on the quinoline ring. This combination can impart distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-bromo-7-fluoro-3-methylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c1-5-2-6-3-7(11)8(12)4-9(6)14-10(5)13/h2-4H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHQAORMGGLPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N=C1N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565526-63-7 |
Source
|
Record name | 6-bromo-7-fluoro-3-methylquinolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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